![molecular formula C23H16N4O7 B3022026 5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione CAS No. 7006-85-1](/img/no-structure.png)

5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

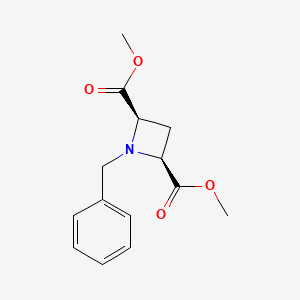

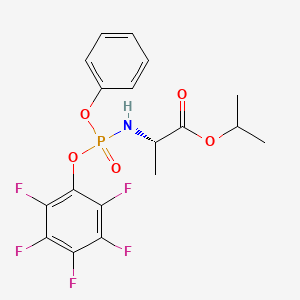

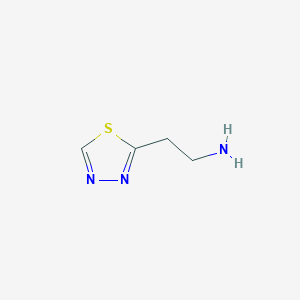

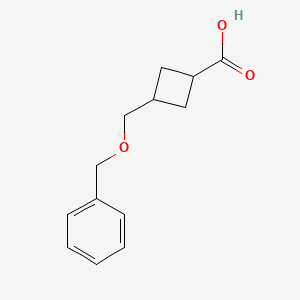

5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione is a chemical compound with the formula C23H16N4O7 . It is a complex organic molecule that falls under the category of indole diones .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups present. It includes a 5-methylindole-2,3-dione core, which is substituted at the 1-position by a 4-(4-methylanilino)-3,5-dinitrobenzoyl group . The exact 3D structure would need to be determined through techniques such as X-ray crystallography.Physical And Chemical Properties Analysis

This compound has a molecular weight of 460.39600 . It has a Polar Surface Area (PSA) of 158.12000, and a logP value of 5.41750, indicating its relative hydrophobicity . The compound has a density of 1.525g/cm3, a boiling point of 661.2ºC at 760 mmHg, and a flash point of 353.7ºC . Its refractive index is 1.721 .Wissenschaftliche Forschungsanwendungen

- 5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly its ability to inhibit cell proliferation and induce apoptosis. Further studies are needed to elucidate its mechanism of action and potential clinical applications .

Anticancer Activity

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The interaction often involves the formation of bonds between the compound and its target, which can alter the target’s function and lead to the observed biological effects .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malarial infection, and cholinesterase activity .

Pharmacokinetics

The physicochemical properties such as density (1525g/cm3), boiling point (6612ºC at 760 mmHg), and molecular weight (46039600) can provide some insights into its potential pharmacokinetic behavior .

Result of Action

Indole derivatives are known to have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially influence the action of indole derivatives

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione involves the condensation of 4-methylaniline with 3,5-dinitrobenzoyl chloride to form 4-(4-methylanilino)-3,5-dinitrobenzoic acid. This acid is then coupled with 5-methyl-1-indole-2,3-dione using a coupling agent such as DCC or EDC to form the final product.", "Starting Materials": [ "4-methylaniline", "3,5-dinitrobenzoyl chloride", "5-methyl-1-indole-2,3-dione", "coupling agent (DCC or EDC)", "solvents (e.g. dichloromethane, ethanol)" ], "Reaction": [ "Step 1: 4-methylaniline is reacted with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine to form 4-(4-methylanilino)-3,5-dinitrobenzoic acid.", "Step 2: The resulting acid is then coupled with 5-methyl-1-indole-2,3-dione using a coupling agent such as DCC or EDC in the presence of a base such as triethylamine.", "Step 3: The crude product is purified by column chromatography using a suitable solvent system (e.g. dichloromethane/ethanol) to yield the final product, 5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione." ] } | |

CAS-Nummer |

7006-85-1 |

Molekularformel |

C23H16N4O7 |

Molekulargewicht |

460.4 g/mol |

IUPAC-Name |

5-methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione |

InChI |

InChI=1S/C23H16N4O7/c1-12-3-6-15(7-4-12)24-20-18(26(31)32)10-14(11-19(20)27(33)34)22(29)25-17-8-5-13(2)9-16(17)21(28)23(25)30/h3-11,24H,1-2H3 |

InChI-Schlüssel |

CAQQLJYWUDHCTE-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)N3C4=C(C=C(C=C4)C)C(=O)C3=O)[N+](=O)[O-] |

Kanonische SMILES |

CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)N3C4=C(C=C(C=C4)C)C(=O)C3=O)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B3021949.png)